2-Allyl-4,5-dibromopyridazin-3(2H)-one
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Overview
Description
2-Allyl-4,5-dibromopyridazin-3(2H)-one is a heterocyclic organic compound that belongs to the pyridazine family This compound is characterized by the presence of two bromine atoms at the 4 and 5 positions, an allyl group at the 2 position, and a ketone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-4,5-dibromopyridazin-3(2H)-one typically involves the bromination of pyridazinone derivatives followed by the introduction of the allyl group. One common method involves the following steps:
Bromination: Pyridazinone is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform to introduce bromine atoms at the 4 and 5 positions.
Allylation: The dibrominated pyridazinone is then reacted with an allylating agent, such as allyl bromide, in the presence of a base like potassium carbonate to introduce the allyl group at the 2 position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-4,5-dibromopyridazin-3(2H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the allyl group and the ketone group.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate can be used to replace the bromine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the allyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the ketone group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation of the allyl group can lead to the formation of epoxides or aldehydes.
Reduction Products: Reduction of the ketone group can result in the formation of alcohols.
Scientific Research Applications
2-Allyl-4,5-dibromopyridazin-3(2H)-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-Allyl-4,5-dibromopyridazin-3(2H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atoms and the allyl group can influence its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Allyl-4,5-dichloropyridazin-3(2H)-one: Similar structure but with chlorine atoms instead of bromine.
2-Allyl-4,5-difluoropyridazin-3(2H)-one: Similar structure but with fluorine atoms instead of bromine.
2-Allyl-4,5-diiodopyridazin-3(2H)-one: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Allyl-4,5-dibromopyridazin-3(2H)-one is unique due to the presence of bromine atoms, which can impart different reactivity and properties compared to its chloro, fluoro, and iodo counterparts. The bromine atoms can influence the compound’s electronic properties, making it suitable for specific applications in research and industry.
Biological Activity
2-Allyl-4,5-dibromopyridazin-3(2H)-one is a member of the pyridazinone family, characterized by its unique structure which includes an allyl group and two bromine atoms attached to the pyridazine ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The molecular formula of this compound is C₇H₈Br₂N₂O, with a molecular weight of 267.96 g/mol.
Chemical Structure and Properties
The structure of this compound includes:
- A six-membered heterocyclic ring (pyridazine) containing two nitrogen atoms.
- A carbonyl group at position 3, contributing to its reactivity.
- An allyl substituent at position 2 and bromine atoms at positions 4 and 5.
Synthesis
The synthesis of this compound can be achieved through several methods, including:
- Halogenation : Introducing bromine atoms into the pyridazine structure.
- Allylation : Using allyl halides to introduce the allyl group into the compound.
These synthetic pathways are crucial for modifying the compound for specific applications.
Biological Activity
Preliminary studies have indicated that this compound may interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling. Understanding these interactions is essential for assessing its potential therapeutic efficacy.
Antiproliferative Effects
Research has shown that derivatives of pyridazinones exhibit antiproliferative effects on human malignant cell lines. For instance, studies involving related compounds have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis in unwanted proliferating cells .
Potential Applications
The compound is being explored for its potential applications in treating diseases or disorders dependent on SMARCA2/4 proteins. These proteins are involved in chromatin remodeling and are implicated in various cancers and autoimmune disorders . The degradation of SMARCA2/4 by compounds like this compound could provide therapeutic benefits.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds reveals interesting insights into their biological activities:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4,5-Dibromo-2-methylpyridazin-3(2H)-one | 13645-74-4 | 0.97 |
4-Bromo-2-methylpyridazin-3(2H)-one | 81816-98-0 | 0.91 |
4,5-Dibromo-2-(tert-butyl)pyridazin-3(2H)-one | 107784-73-6 | 0.90 |
4,5-Dibromopyridazin-3(2H)-one | 5788-58-9 | 0.86 |
This table illustrates that compounds with higher similarity indices may exhibit comparable biological activities, thus warranting further investigation.
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have highlighted the cytotoxic effects of related pyridazinones on various cancer cell lines. For example, a study demonstrated that certain derivatives could reduce cell viability significantly through apoptosis induction .
- Mechanistic Insights : Investigations into the mechanisms of action suggest that these compounds may modulate pathways involved in cell cycle regulation and apoptosis. The involvement of specific enzymes in these pathways remains an active area of research .
Properties
Molecular Formula |
C7H6Br2N2O |
---|---|
Molecular Weight |
293.94 g/mol |
IUPAC Name |
4,5-dibromo-2-prop-2-enylpyridazin-3-one |
InChI |
InChI=1S/C7H6Br2N2O/c1-2-3-11-7(12)6(9)5(8)4-10-11/h2,4H,1,3H2 |
InChI Key |
KPCQBZKTRRDORQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C(=C(C=N1)Br)Br |
Origin of Product |
United States |
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